3,3-Difluoropyrrolidine: DPP-4 Inhibitory Potency
Incorporation of the 3,3‑difluoropyrrolidine group into DPP‑4 inhibitor scaffolds is known to significantly enhance potency and metabolic stability relative to unsubstituted pyrrolidine or 3‑fluoropyrrolidine variants. In a series of 1‑(γ‑1,2,3‑triazol substituted prolyl)‑(S)‑3,3‑difluoropyrrolidines, the difluoro motif conferred low‑nanomolar DPP‑4 IC₅₀ values (e.g., <10 nM for optimized analogs) and high selectivity over related proteases, whereas the corresponding non‑fluorinated pyrrolidine analogs were substantially less active (IC₅₀ > 100 nM). Although direct data for the specific target compound are not publicly available, the presence of the identical (S)‑3,3‑difluoropyrrolidine pharmacophore in S‑(3,3‑difluoro‑pyrrolidin‑1‑yl)‑piperidin‑2‑yl‑methanone hydrochloride supports class‑level inference of potent DPP‑4 inhibition.
| Evidence Dimension | DPP‑4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class‑level projection < 100 nM based on matched pharmacophore |
| Comparator Or Baseline | Non‑fluorinated pyrrolidine analogs: IC₅₀ > 100 nM; 3‑fluoropyrrolidine analogs: IC₅₀ ~ 20–50 nM |
| Quantified Difference | ~10‑ to >100‑fold improvement for the 3,3‑difluoro series over non‑fluorinated analogs |
| Conditions | In vitro recombinant human DPP‑4 enzyme assay (published SAR series) |
Why This Matters
A 10‑ to >100‑fold potency gain driven by the 3,3‑difluoro motif directly influences disease‑relevant target coverage at lower doses, making the 3,3‑difluoropyrrolidine‑containing compound a more attractive lead scaffold for metabolic‑disorder programs.
- [1] Xu J, et al. Design, Synthesis, Structure–Activity Relationships, and Docking Studies of 1‑(γ‑1,2,3‑Triazol Substituted Prolyl)‑(S)‑3,3‑difluoropyrrolidines as a Novel Series of Potent and Selective Dipeptidyl Peptidase‑4 Inhibitors. J. Med. Chem. 2011, 54(15), 5499–5515. DOI:10.1021/jm200450u View Source
